Glyoxal-bis-2,4-DNPH

Description

Contextualization within Dicarbonyl Chemistry

Dicarbonyl compounds, characterized by the presence of two carbonyl groups, are a class of organic molecules with high reactivity and importance in various chemical and biological systems. Glyoxal (B1671930) (CHOCHO), as the simplest α-dicarbonyl, is of particular interest due to its atmospheric abundance and its role as a precursor to secondary organic aerosol (SOA) formation. copernicus.org The inherent reactivity of dicarbonyls makes their direct measurement challenging. Consequently, derivatization techniques are frequently employed to convert them into more stable and easily detectable forms. Glyoxal-bis-2,4-DNPH is a prominent derivative used for this purpose. theclinivex.comchemicalbook.comchemicalbook.com

The reaction of glyoxal with 2,4-dinitrophenylhydrazine (B122626) (DNPH) results in the formation of a stable hydrazone derivative, this compound. This process is a cornerstone of many analytical methods for quantifying glyoxal in complex matrices. copernicus.org The formation of this derivative enhances the detectability of glyoxal, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). copernicus.orgnih.gov

Historical Perspectives on 2,4-Dinitrophenylhydrazine Derivatization in Research

The use of 2,4-dinitrophenylhydrazine, often referred to as Brady's reagent, as a derivatizing agent for carbonyl compounds has a long and established history in organic chemistry. theclinivex.comchemicalbook.comchemicalbook.comuni.edu For many years, it has been a reliable method for the qualitative and quantitative analysis of aldehydes and ketones. uni.edu The reaction produces brightly colored dinitrophenylhydrazone precipitates, which historically allowed for simple visual identification.

The application of this derivatization technique was later coupled with chromatographic methods, such as Thin-Layer Chromatography (TLC), providing a powerful and technically straightforward analytical tool. uni.edu Over time, the methodology has been refined and adapted for use with more advanced analytical instrumentation, including HPLC and mass spectrometry. nih.govrsc.org These advancements have allowed for highly sensitive and specific quantification of a wide range of carbonyl compounds, including dicarbonyls like glyoxal. nih.gov

Significance and Research Landscape of this compound

The significance of this compound in research is intrinsically linked to the importance of understanding the sources, sinks, and atmospheric chemistry of glyoxal. Glyoxal is a key species in atmospheric chemistry, contributing significantly to the formation of secondary organic aerosols (SOA), which have profound impacts on air quality and climate. copernicus.org

Current research often focuses on accurately measuring glyoxal concentrations in various environments, from urban atmospheres to remote regions. copernicus.orgcopernicus.org The derivatization of glyoxal to this compound is a critical step in many of these studies, enabling reliable quantification. copernicus.orgrsc.org Research has also delved into the complexities of the derivatization reaction itself, including the potential for mono- and bis-derivative formation and the influence of reaction conditions on the yield. researchgate.net Furthermore, studies have explored the photochemical and physical properties of this compound to better understand its behavior during analysis and its potential fate in the environment.

Detailed Research Findings

Chemical and Physical Properties

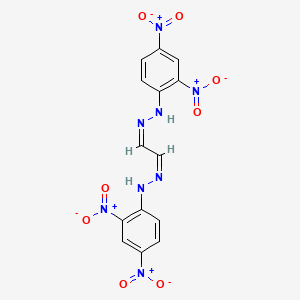

This compound is a dark orange to very dark orange solid. chemicalbook.com Its molecular structure consists of two 2,4-dinitrophenylhydrazone moieties attached to the two carbonyl carbons of the original glyoxal molecule.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₈O₈ | theclinivex.combiosynth.comnih.gov |

| Molecular Weight | 418.28 g/mol | chemicalbook.combiosynth.comnih.gov |

| Melting Point | 320-328 °C (decomposes) | chemicalbook.com |

| Solubility | Slightly soluble in DMSO and Chloroform, Very slightly soluble in Ethyl Acetate | chemicalbook.com |

| Appearance | Dark Orange to Very Dark Orange Solid | chemicalbook.com |

Interactive Data Table: Chemical Properties

Users can sort and filter the data by clicking on the headers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀N₈O₈ | theclinivex.combiosynth.comnih.gov |

| Molecular Weight | 418.28 g/mol | chemicalbook.combiosynth.comnih.gov |

| Melting Point | 320-328 °C (decomposes) | chemicalbook.com |

| Solubility | Slightly soluble in DMSO and Chloroform, Very slightly soluble in Ethyl Acetate | chemicalbook.com |

| Appearance | Dark Orange to Very Dark Orange Solid | chemicalbook.com |

Synthesis and Derivatization

The synthesis of this compound is typically achieved through the condensation reaction of glyoxal with an excess of 2,4-dinitrophenylhydrazine in an acidic medium. This reaction is a classic example of the derivatization of a carbonyl compound.

The general procedure involves dissolving 2,4-DNPH in a suitable solvent, such as ethanol (B145695), and then adding a strong acid, like sulfuric acid, to catalyze the reaction. An aqueous solution of glyoxal is then added, and the mixture is often heated to facilitate the reaction. The resulting this compound, being sparingly soluble, precipitates out of the solution and can be collected by filtration.

Challenges in the synthesis and analytical application include the potential for incomplete derivatization, leading to the formation of the mono-derivative, and the tendency of glyoxal to polymerize under certain conditions. researchgate.net Research has shown that conducting the derivatization in a methanol (B129727) medium can suppress polymerization and favor the quantitative formation of the bis-derivative. researchgate.net

Analytical Applications and Research Findings

The primary research application of this compound is in the quantitative analysis of glyoxal. The derivative is highly colored and possesses a strong chromophore, making it well-suited for detection by HPLC with UV-Vis detection. copernicus.orgnih.govwho.int

In atmospheric chemistry, air samples are often passed through a cartridge containing silica (B1680970) gel coated with an acidified solution of DNPH. rsc.org The glyoxal in the air reacts to form the non-volatile this compound, which is then eluted from the cartridge and analyzed by HPLC. rsc.org This method allows for the determination of glyoxal concentrations in the parts-per-trillion to parts-per-billion range.

Recent studies have highlighted the importance of carefully controlling the derivatization conditions to ensure accurate quantification. researchgate.net For instance, the presence of other atmospheric constituents, such as ozone, can interfere with the analysis, and methods have been developed to mitigate these interferences. nih.gov Furthermore, the existence of E- and Z-stereoisomers of the hydrazone derivative can lead to analytical errors if not properly addressed. nih.govscribd.com Research has explored techniques, such as reductive amination, to convert both isomers into a single, more easily analyzable form. nih.govscribd.com

Structure

3D Structure

Properties

Molecular Formula |

C14H10N8O8 |

|---|---|

Molecular Weight |

418.28 g/mol |

IUPAC Name |

N-[(Z)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]ethylidene]amino]-2,4-dinitroaniline |

InChI |

InChI=1S/C14H10N8O8/c23-19(24)9-1-3-11(13(7-9)21(27)28)17-15-5-6-16-18-12-4-2-10(20(25)26)8-14(12)22(29)30/h1-8,17-18H/b15-5-,16-6- |

InChI Key |

ZJFKDRQLHABQHQ-KNBRTIFXSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C\C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Reaction Mechanisms

Foundational Acid-Catalyzed Condensation Protocols

The primary method for synthesizing Glyoxal-bis(2,4-dinitrophenylhydrazone), also known as Glyoxal-bis(2,4-DNPH), is through the acid-catalyzed condensation reaction between glyoxal (B1671930) and 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction is a classic example of the formation of a hydrazone from an aldehyde.

Optimization of Reagent Stoichiometry and Reaction Yields

The stoichiometry of the reactants is a critical factor in maximizing the yield and purity of the final product. A typical laboratory procedure involves a 1:2 molar ratio of glyoxal to DNPH. Controlling the stoichiometry is crucial to prevent the formation of byproducts, with a DNPH excess of no more than 5% being recommended.

Several factors can be optimized to improve the reaction yield. Dissolving glyoxal in methanol (B129727) under reduced pressure has been shown to effectively suppress its polymerization, a common side reaction. researchgate.net This method allows the glyoxal in methanol to react readily with DNPH in a hydrochloric acid solution, leading to the formation of the bis-hydrazone derivative without interference from methanol or the formation of the mono-hydrazone derivative. researchgate.net One study reported a yield of 90.0% for a similar bis(N-phenyl)osazone ligand synthesized from phenylhydrazine (B124118) and glyoxal. biomedres.us

The following table outlines the impact of different stoichiometric and procedural variations on the reaction outcome:

| Parameter | Variation | Observed Outcome | Reference |

| Molar Ratio | 1:2 (Glyoxal:DNPH) | Standard for bis-hydrazone formation. | |

| DNPH Excess | ≤5% | Controls byproduct formation. | |

| Glyoxal State | Dissolved in methanol under reduced pressure | Suppresses polymerization, prevents mono-hydrazone formation. | researchgate.net |

| Reaction Time | 4 hours | Sufficient for completion of reaction at room temperature. | biomedres.us |

Influence of Acidic Catalysts and Solvent Systems on Conversion

The choice of acid catalyst and solvent system significantly influences the conversion rate and product purity. Strong acids like sulfuric acid and hydrochloric acid are commonly used to catalyze the condensation reaction. researchgate.net The acid protonates the carbonyl oxygen of glyoxal, enhancing its electrophilicity and facilitating nucleophilic attack by the DNPH.

An ethanol (B145695)/water mixture (e.g., 3:1 v/v) is a frequently employed solvent system. This mixture effectively balances the solubility of the reactants and the precipitation kinetics of the product, with yields often exceeding 85%. The use of methanol as a solvent for glyoxal has also been highlighted as a strategy to prevent its self-condensation. researchgate.net The transformation from the mono-derivative to the bis-derivative has been observed to be faster in polar aprotic solvents like acetonitrile (B52724). researchgate.net

The table below summarizes the effects of different catalysts and solvents:

| Catalyst/Solvent | Effect on Reaction | Reference |

| Sulfuric Acid (0.5–1.0 M) | Outperforms HCl or acetic acid in minimizing side products. | |

| Hydrochloric Acid | Effective catalyst for the reaction. | researchgate.net |

| Ethanol/Water (3:1 v/v) | Balances solubility and precipitation, leading to >85% yield. | |

| Methanol | Suppresses glyoxal polymerization. | researchgate.net |

| Acetonitrile | Accelerates the transformation of mono- to bis-derivative. | researchgate.net |

Advanced Synthetic Strategies for Bis-Hydrazone Formation

Beyond the foundational protocols, advanced strategies have been developed to synthesize bis-hydrazone derivatives. One such approach involves a stepwise condensation under an inert atmosphere, which has been used to synthesize binaphthalene-based ligands from glyoxal and DNPH derivatives, achieving an 89% yield. However, this method requires stringent oxygen-free conditions.

Another strategy focuses on the derivatization of gaseous glyoxal. Direct bubbling of sample gas into a DNPH acidic solution leads to the quantitative conversion to the bis-hydrazone, whereas using a DNPH-silica cartridge can result in the partial formation of the mono-hydrazone. researchgate.net

Mechanistic Elucidation of Hydrazone Derivatization

The formation of Glyoxal-bis(2,4-dinitrophenylhydrazone) proceeds through a well-established mechanism involving nucleophilic addition followed by dehydration. wikipedia.org

Nucleophilic Addition and Subsequent Dehydration Pathways

The reaction mechanism is an addition-elimination reaction. wikipedia.org It begins with the nucleophilic attack of the amino group (-NH2) of DNPH on one of the carbonyl carbons of the acid-protonated glyoxal. wikipedia.org This addition forms an unstable carbinolamine intermediate. researchgate.net Subsequently, this intermediate undergoes acid-catalyzed dehydration, eliminating a water molecule to form a stable carbon-nitrogen double bond (C=N), resulting in the hydrazone. wikipedia.orgresearchgate.net This process is repeated on the second carbonyl group of glyoxal to form the final bis-hydrazone product. The reaction is reversible, and the presence of water can lead to the decomposition of the hydrazone back to the carbonyl compound and DNPH. researchgate.net

Role of 2,4-Dinitrophenyl Moieties in Reaction Kinetics and Selectivity

The 2,4-dinitrophenyl groups of DNPH play a crucial role in the reaction. These electron-withdrawing nitro groups enhance the reactivity of the hydrazine. While DNPH is highly reactive towards aldehydes and ketones, it generally does not react with other carbonyl-containing functional groups like carboxylic acids, amides, and esters. wikipedia.org This selectivity is attributed to the resonance stability of these latter functional groups, where a lone pair of electrons on an adjacent atom interacts with the p-orbital of the carbonyl carbon, increasing delocalization. wikipedia.org This stability would be lost upon the addition of a reagent to the carbonyl group, making them more resistant to addition reactions. wikipedia.org

The electron-withdrawing nature of the nitro groups also contributes to the stability of the resulting hydrazone product through resonance stabilization, which delocalizes electrons across the N-N-C=O framework. This stabilization enhances the thermal stability of the compound. Furthermore, the 2,4-dinitrophenyl moieties are responsible for the characteristic yellow-to-red color of the precipitate, which is a hallmark of a positive test for aldehydes and ketones using Brady's reagent. wikipedia.orgallen.in

Control of Side Reactions During Glyoxal Derivatization

The derivatization of glyoxal with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form glyoxal-bis-2,4-DNPH is a critical reaction in analytical chemistry for the detection and quantification of glyoxal. nih.gov However, this process is often complicated by side reactions, primarily the polymerization of glyoxal and the formation of the mono-hydrazone byproduct. researchgate.netnih.gov Effective control of these side reactions is essential to ensure high yield and purity of the desired bis-hydrazone derivative.

Strategies for Suppressing Glyoxal Polymerization

Glyoxal has a propensity to polymerize, especially in aqueous solutions and during sample collection from the gas phase. researchgate.netgoogle.com This self-condensation can significantly reduce the availability of monomeric glyoxal for the derivatization reaction. researchgate.net Research has identified several effective strategies to suppress this polymerization.

One key strategy is the use of an appropriate solvent system. Dissolving glyoxal in methanol under reduced pressure has been shown to effectively suppress its polymerization. researchgate.net In this methanolic medium, glyoxal readily reacts with 2,4-DNPH in an acidic solution to form the bis-hydrazone derivative without interference from the solvent. researchgate.net This method has demonstrated high recovery rates of the glyoxal derivative. researchgate.net The use of methanol as a solvent is a critical factor in preventing the self-condensation of glyoxal. Additionally, dissolving crystalline glyoxal in water at a controlled temperature of 53-57°C before derivatization can help manage its state in solution, although in high concentrations, glyoxal still exists as di- and trimers in water. google.com

Another approach involves trapping α-dicarbonyls like glyoxal using specific agents, although this is more relevant to inhibiting Maillard reactions in food chemistry. acs.org For analytical derivatization, controlling the reaction environment remains the primary focus.

The following table summarizes the key strategies for suppressing glyoxal polymerization during derivatization:

| Strategy | Description | Key Findings |

| Solvent Selection | Dissolving glyoxal in methanol. researchgate.net | Effectively suppresses polymerization and allows for quantitative conversion to bis-hydrazone. researchgate.net |

| Pressure Conditions | Applying reduced pressure during dissolution in methanol. researchgate.net | Enhances the suppression of polymerization. researchgate.net A recovery of 102% was achieved with this method. researchgate.net |

| Temperature Control | Dissolving crystalline glyoxal in water at 53-57°C. google.com | Helps to control the initial state of glyoxal, though oligomers can still be present at high concentrations. google.com |

Mitigation of Mono-Hydrazone Byproduct Formation

The formation of the glyoxal mono-hydrazone is another significant side reaction that can reduce the yield of the desired bis-hydrazone. researchgate.net This occurs when only one of the two carbonyl groups of glyoxal reacts with a 2,4-DNPH molecule. Several factors can be controlled to minimize the formation of this byproduct.

Controlling the stoichiometry of the reactants is crucial. Using an excess of 2,4-DNPH can favor the formation of the bis-hydrazone. However, a large excess (greater than 5%) can complicate purification. Therefore, a carefully controlled molar ratio is necessary. One study suggests a molar ratio of 2,4-DNPH to carbonyl of 6 to ensure complete derivatization.

The choice and concentration of the acid catalyst also play a significant role. Hydrochloric acid (HCl) in methanol has been found to be effective in minimizing side reactions and favoring the formation of the bis-hydrazone. While sulfuric acid can also be used, it may introduce the risk of sulfonation byproducts. The acidity of the medium, often maintained at a specific pH (e.g., 1.75), influences the reaction rate and selectivity.

Furthermore, the reaction conditions, such as temperature and time, must be optimized. For instance, conducting the reaction at 70°C for 150 minutes has been identified as a proper condition for derivatization. researchgate.net Sequential rinsing of the product with cold ethanol is also a useful purification step to remove unreacted 2,4-DNPH and any formed mono-hydrazones.

When sampling gaseous glyoxal, directly bubbling the sample gas into an acidic 2,4-DNPH solution leads to a more quantitative conversion to the bis-hydrazone compared to using a DNPH-silica cartridge, which can result in partial formation of the mono-hydrazone. researchgate.netnih.gov

The following table outlines strategies for mitigating the formation of the mono-hydrazone byproduct:

| Strategy | Description | Key Findings |

| Stoichiometry Control | Maintaining a strict molar ratio of 2,4-DNPH to glyoxal, with a slight excess of 2,4-DNPH (≤5%). | Minimizes the formation of mono-hydrazone while avoiding purification issues from a large excess of the derivatizing agent. |

| Acid Catalyst Selection | Using hydrochloric acid (1.0 M) in methanol. | Favors bis-hydrazone formation and minimizes side reactions compared to sulfuric acid. |

| pH Control | Maintaining an optimal pH for the reaction system (e.g., pH 1.75). | Ensures proper reaction kinetics for complete derivatization. |

| Optimized Reaction Conditions | Controlling temperature (e.g., 70°C) and reaction time (e.g., 150 minutes). researchgate.net | Accelerates the condensation to the bis-hydrazone while avoiding decomposition. researchgate.net |

| Purification Technique | Washing the crude product with cold ethanol. | Effectively removes unreacted 2,4-DNPH and the more soluble mono-hydrazone. |

| Sampling Method | Direct bubbling of gaseous glyoxal into an acidic 2,4-DNPH solution. researchgate.netnih.gov | Leads to quantitative conversion to the bis-hydrazone, unlike cartridge-based sampling. researchgate.netnih.gov |

Analytical Methodologies for Carbonyl Compound Analysis Via Glyoxal Bis 2,4 Dnph

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating and identifying the Glyoxal-bis-2,4-DNPH derivative from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a widely used and reliable method for the quantification of glyoxal (B1671930). tandfonline.com Since glyoxal itself lacks a strong chromophore, it is derivatized with DNPH to form stable hydrazones that can be detected by UV or photodiode array detectors. tandfonline.com This derivatization makes the method sensitive and reproducible. tandfonline.com

The resulting this compound derivative is typically analyzed using a C18 or similar reversed-phase column. tandfonline.comasianpubs.org The separation is often achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. google.comresearchgate.net Detection is commonly performed at wavelengths ranging from 360 nm to 500 nm. google.comresearchgate.netwho.int Specifically, the mono-carbonyl DNPH derivatives generally show maximum absorption near 360 nm, while dicarbonyl derivatives like this compound have a maximum absorption around 435 nm. qut.edu.au

The derivatization process itself requires careful optimization of conditions such as temperature, pH, and reaction time to ensure complete conversion to the bis-derivative. researchgate.net For instance, studies have shown that a reaction temperature of 70°C, a pH of 1.75, and a reaction time of 150 minutes are effective for the derivatization of glyoxal with DNPH. researchgate.net The method has been validated according to ICH guidelines for parameters like linearity, accuracy, and precision, confirming its suitability for routine analysis. researchgate.net

Table 1: HPLC-UV-Vis Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 | tandfonline.comcpu.edu.cn |

| Mobile Phase | Acetonitrile/Water Gradient | google.comresearchgate.net |

| Detection Wavelength | 360-500 nm (typically ~435 nm for bis-derivative) | google.comqut.edu.au |

| Derivatization Temperature | 30-80°C | google.com |

| Derivatization pH | 1.5-3.0 | google.com |

| Derivatization Time | 60-240 minutes | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While HPLC is more common for the analysis of DNPH derivatives due to their thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. und.edu However, the direct analysis of DNPH derivatives by GC can be challenging due to their potential instability at high temperatures. chromforum.org For GC-MS analysis, derivatization is often performed to increase the volatility of the target analytes. mdpi.com Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are frequently used to create more thermally stable and volatile oximes suitable for GC-MS. und.eduzhonglanindustry.com

Despite these challenges, some methods have been developed for the analysis of glyoxal using GC-MS after derivatization. Steinberg and Kaplan (1984) utilized GC-MS to detect and quantify glyoxal after DNPH derivatization in fog and mist samples. who.int The mass spectrum of this compound shows a top peak at an m/z of 418, which corresponds to its molecular weight. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced specificity and sensitivity compared to HPLC-UV, making it a powerful tool for the analysis of this compound, especially in complex matrices. researchgate.netnih.gov LC-MS combines the separation capabilities of HPLC with the mass-selective detection of a mass spectrometer. lcms.cz

For the analysis of DNPH derivatives, negative ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. lcms.czlongdom.org In negative mode APCI, DNPH-aldehyde derivatives yield deprotonated molecules [M-H]⁻, which allows for excellent detectability and reliable identification. lcms.cz For instance, in the analysis of a workroom air sample, a selected ion recording (SIR) chromatogram monitored the precursor ion with an m/z of 417 for the this compound derivative. researchgate.net This high selectivity helps to distinguish the target analyte from other carbonyl compounds that also react with DNPH. lcms.cz LC-MS/MS methods can further enhance specificity by monitoring specific fragmentation patterns of the derivative. nih.gov

Spectrophotometric Quantification Approaches

Spectrophotometric methods provide a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound.

Visible Spectrophotometry for Hydrazone Adduct Formation

UV-Vis Absorption Characteristics in Analytical Detection

The UV-Vis absorption spectrum of this compound is key to its detection in both chromatographic and spectrophotometric methods. google.comoup.com The hydrazone derivative exhibits strong absorption in the UV-Vis region, which is a significant advantage as glyoxal itself has weak or no absorption in this range. oup.com The maximum absorption wavelength (λmax) for the bis-dinitrophenylhydrazone of glyoxal is around 435-437 nm. researchgate.netqut.edu.au In contrast, mono-carbonyl DNPH derivatives typically have a λmax near 360 nm. qut.edu.au This difference in the absorption spectra allows for the differentiation between mono- and dicarbonyl derivatives in a sample. qut.edu.au The molar absorptivity of the DNPH derivative of methylglyoxal (B44143), a similar dicarbonyl, has been reported to be high, indicating good sensitivity of the method. openrepository.com

Table 2: UV-Vis Absorption Data for DNPH Derivatives

| Compound | Maximum Absorption Wavelength (λmax) | Reference |

|---|---|---|

| This compound | ~435-437 nm | researchgate.netqut.edu.au |

| Mono-carbonyl DNPH derivatives | ~360 nm | qut.edu.au |

Table of Compounds

Optimization of Sample Preparation and Derivativatization Protocols

The accurate quantification of glyoxal through derivatization to this compound is highly dependent on the optimization of sample preparation and the derivatization reaction itself. Research has focused on enhancing the efficiency of these processes across various sample types, from atmospheric aerosols to gaseous industrial emissions.

Enhanced Extraction and Derivatization Efficiency for Diverse Matrices

The analysis of glyoxal in complex matrices, such as atmospheric particulate matter (PM), requires robust extraction and derivatization procedures. Method development for analyzing glyoxal in fine particulate matter (PM2.5) has involved the optimization of filter extraction techniques, concentration of extracts, and the solid-phase extraction (SPE) of the resulting this compound derivatives. nih.gov A significant challenge in analyzing gaseous glyoxal is its tendency to polymerize on surfaces during sample collection, which can lead to inaccurate measurements. researchgate.netnih.gov

To address these challenges, various methodologies have been developed:

Simultaneous Extraction and Derivatization: For particulate matter collected on filters, a method involving simultaneous extraction and derivatization has proven effective. One study found that an extraction solution containing 3 x 10⁻² M 2,4-dinitrophenylhydrazine (B122626) (DNPH) in a solvent mixture of 60% acetonitrile and 40% water, adjusted to a pH of 3, was highly efficient. This approach yielded recoveries ranging from 83% to 100% for a suite of 13 atmospherically relevant carbonyl compounds, including glyoxal. yorku.ca The advantage of this simultaneous approach is that the derivatization reaction likely facilitates the extraction of carbonyls from the particulate material. yorku.ca

Suppression of Polymerization: When sampling gaseous glyoxal, its polymerization on the inner walls of sampling systems presents a significant obstacle. researchgate.netnih.gov A novel sample preparation technique was developed to mitigate this issue. This method involves dissolving the trapped glyoxal into methanol (B129727) under reduced pressure, which effectively suppresses polymerization. Following this, the glyoxal in the methanol solution readily reacts with DNPH in an acidic solution to quantitatively form the stable bis-hydrazone derivative, without interference from the methanol solvent. This procedure achieved a remarkable recovery of 102%. researchgate.net In contrast, when the trapped glyoxal was dissolved in methanol under atmospheric pressure, the recovery was lower at 92.7%. researchgate.net

The table below summarizes optimized conditions for different sample matrices.

| Sample Matrix | Methodology | Key Optimization Parameters | Reported Recovery/Efficiency | Source |

|---|---|---|---|---|

| Atmospheric Particulate Matter (PM2.5) | Simultaneous Extraction & Derivatization | 3 x 10⁻² M DNPH in 60% Acetonitrile / 40% Water (pH 3) | 83-100% | yorku.ca |

| Gaseous Glyoxal | Post-trapping Dissolution & Derivatization | Dissolving trapped glyoxal in methanol under reduced pressure prior to derivatization. | 102% | researchgate.net |

| Atmospheric Aerosols | Filter Extraction & SPE | Optimization of filter extraction, extract concentration, and SPE of derivatives. | 100% for Glyoxal | nih.gov |

Development of Solid-Phase Derivatization Systems and Cartridges

Solid-phase derivatization systems, particularly cartridges coated with 2,4-DNPH, are widely used for sampling carbonyl compounds from the air. hitachi-hightech.com These systems offer a convenient and efficient means of trapping and derivatizing analytes in a single step. Various types of solid-phase samplers have been developed and evaluated for the analysis of glyoxal.

Research in an occupational health context evaluated several sampling systems for glyoxal in workroom air. researchgate.netrsc.org The evaluated systems included:

In-house developed DNPH-coated silica (B1680970) particle tubes.

Impingers containing an acidified DNPH solution.

Filter cassettes with DNPH-coated glass fiber filters.

Commercially available Waters Sep-Pak DNPH-silica cartridges.

Commercially available SKC UMEx 100 passive samplers.

Among these, the in-house packed DNPH-coated silica sampler demonstrated the highest recovery of glyoxal, achieving 93% with a relative standard deviation (RSD) of 3.6%. researchgate.netrsc.org For sampling in remote marine environments, S10 Supelco cartridges containing high-purity silica adsorbent coated with 2,4-DNPH have been utilized to measure glyoxal and methylglyoxal. qut.edu.au

However, a critical issue with using DNPH-silica cartridges for gaseous glyoxal is the potential for incomplete derivatization and side reactions. Studies have shown that when glyoxal is sampled using these cartridges, it can partially form the mono-hydrazone derivative to varying degrees. researchgate.netnih.gov An alternative procedure to ensure complete derivatization to the bis-hydrazone is to bubble the sample gas directly into an acidic DNPH solution, which results in a quantitative conversion. nih.gov

The table below compares different solid-phase sampling systems for glyoxal.

| Sampler Type | Matrix | Key Finding | Reported Recovery | Source |

|---|---|---|---|---|

| In-house DNPH-coated silica sampler | Workroom Air | Highest recovery among several tested methods. | 93% | researchgate.netrsc.org |

| Waters Sep-Pak DNPH-silica cartridge | Workroom Air | Evaluated, but lower recovery than in-house sampler. | Not specified | researchgate.netrsc.org |

| DNPH-coated C18 cartridges | Air | Used for concentration of α-dicarbonyls. | Not specified | who.int |

| S10 Supelco DNPH cartridges | Marine Air | Effective for 24-hour sampling in remote environments. | Not specified | qut.edu.au |

| DNPH-silica cartridge | Gaseous Glyoxal | Risk of incomplete reaction (mono-hydrazone formation) and polymerization. | Not specified | researchgate.netnih.gov |

Methodological Validation: Linearity, Sensitivity, and Recovery Assessment

The validation of analytical methods is crucial for ensuring the reliability of quantification results for this compound. Key validation parameters include linearity, sensitivity (limit of detection and quantification), and recovery. Numerous studies have established these parameters for various analytical setups.

Linearity: The linear range of the analytical response to the concentration of the analyte is a fundamental performance characteristic. For the HPLC-ESI-MS/MS analysis of this compound, a calibration range of 0.5 to 50 ng/mL has been validated. nih.gov Other HPLC methods have demonstrated strong linearity (R² = 0.999) in ranges such as 2-20 mg/L and 0.2-1.0 µg/mL. researchgate.netasianpubs.org

Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). For water sample analysis using HPLC with diode array detection, a detection limit of 295 ng/L has been reported for glyoxal. who.int A highly sensitive HPLC-ESI-MS/MS method achieved an instrumental detection limit of 0.51 ng/mL after purification of the DNPH reagent. nih.gov

Recovery: Recovery studies assess the efficiency of the entire analytical procedure, from extraction to detection. A method developed for atmospheric fine particulate matter demonstrated a recovery of 100% for glyoxal. nih.gov Similarly, a method designed to prevent glyoxal polymerization by using a methanol medium reported a recovery of 102%. researchgate.net For workroom air sampling, in-house DNPH-coated silica samplers yielded a recovery of 93%. researchgate.netrsc.org

The following table provides a detailed summary of methodological validation data from various research findings.

| Parameter | Analytical Method | Matrix | Value | Source |

|---|---|---|---|---|

| Linearity (Range) | HPLC-ESI-MS/MS | Atmospheric Aerosols | 0.5 - 50 ng/mL | nih.gov |

| Linearity (Range) | HPLC | Oxidizing Solution | 2 - 20 mg/L (R² = 0.999) | researchgate.net |

| Linearity (Range) | HPLC | Food/Beverages | 0.2 - 1.0 µg/mL (r² = 0.999) | asianpubs.org |

| Sensitivity (LOD) | HPLC-ESI-MS/MS | Atmospheric Aerosols | 0.51 ng/mL | nih.gov |

| Sensitivity (LOD) | HPLC | Water | 295 ng/L | who.int |

| Sensitivity (LOD) | HPLC | Food/Beverages | 45 ng/mL | asianpubs.org |

| Sensitivity (LOQ) | HPLC | Food/Beverages | 0.14 µg/mL | asianpubs.org |

| Recovery | HPLC-ESI-MS/MS | Atmospheric Aerosols | 100% | nih.gov |

| Recovery | HPLC | Gaseous Sample (Methanol method) | 102% | researchgate.net |

| Recovery | LC-UV/LC-APCI-MS | Workroom Air (In-house silica sampler) | 93% | researchgate.netrsc.org |

Comparative Evaluation of Derivatization Agents for Carbonyl Analysis

While 2,4-dinitrophenylhydrazine (DNPH) is the most common derivatizing agent for analyzing carbonyl compounds via HPLC-UV, other reagents have been investigated as alternatives, each with specific advantages for different analytical platforms like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). semanticscholar.orgmdpi.com

A study focused on developing a sampling methodology for glyoxal in workroom air evaluated four different derivatizing agents:

N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH)

1,2-phenylenediamine (OPDA)

1-dimethylaminonaphthalene-5-sulfonylhydrazine (dansylhydrazine, DNSH)

2,4-dinitrophenylhydrazine (DNPH)

The research concluded that for their specific application and analytical setup (LC-UV and LC-APCI-MS), DNPH was the only suitable reagent among those tested. researchgate.netrsc.org

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) has emerged as a significant alternative to DNPH, particularly for GC-based analysis. who.intmdpi.com PFBHA derivatives are generally more thermally stable and volatile than their DNPH counterparts, making them well-suited for GC-MS. und.edumdpi.com The DNPH method can be limited by the effects of humidity on collection efficiency and the co-elution of larger carbonyl compounds, issues that can be circumvented with PFBHA-based methods. unipi.it

For LC-MS applications, where enhancing ionization efficiency is key, other reagents have shown promise. A comprehensive study compared 21 different reagents for the derivatization of methylglyoxal and found that while DNPH is widely used, its reaction can be slow. nih.gov This study identified that derivatives formed with 4-methoxyphenylenediamine and 3-methoxyphenylhydrazine provided significantly higher responsiveness with electrospray ionization (ESI)-MS detection. nih.gov

The following table presents a comparative evaluation of DNPH and other common derivatization agents.

| Derivatization Agent | Abbreviation | Typical Analytical Method | Derivative Formed | Advantages | Disadvantages/Limitations | Source |

|---|---|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | HPLC-UV, LC-MS | Hydrazone | Robust, widely used, strong UV chromophore, suitable for many matrices. | Slow reaction kinetics, potential for incomplete derivatization, humidity effects, less suitable for GC. | researchgate.netrsc.orgunipi.itnih.gov |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | PFBHA | GC-MS, GC-ECD | Oxime | Forms thermally stable and volatile derivatives, high sensitivity with GC-MS, less affected by humidity. | More expensive than DNPH. | who.intund.edumdpi.comunipi.it |

| o-Phenylenediamine | OPDA | HPLC-UV | Quinoxaline | Provides an alternative for HPLC analysis. | Found to be unsuitable for glyoxal analysis in one study compared to DNPH. | researchgate.netrsc.orgwho.int |

| 4-Methoxyphenylenediamine / 3-Methoxyphenylhydrazine | - | LC-ESI-MS | Quinoxaline / Hydrazone | Reported to provide higher responsiveness/sensitivity with ESI-MS detection compared to DNPH. | Less commonly used, stability of derivatives may vary. | nih.gov |

Applications in Environmental and Atmospheric Chemistry

Measurement of Atmospheric Carbonyl Compounds

The reaction of carbonyl compounds with DNPH to form stable hydrazone derivatives is a widely utilized technique for their measurement in the atmosphere. ca.gov This method allows for the effective capture and subsequent quantification of key species like glyoxal (B1671930) and methylglyoxal (B44143) from both the gas and particulate phases.

The standard method for quantifying gaseous dicarbonyls involves drawing ambient air through a solid sorbent cartridge coated with acidified DNPH. researchgate.netca.govmdpi.com During sampling, glyoxal and methylglyoxal react with the DNPH to form their respective stable bis-dinitrophenylhydrazone derivatives. These derivatives are subsequently eluted from the cartridge with a solvent, typically acetonitrile (B52724), and analyzed using HPLC-UV or LC-MS. researchgate.netca.gov This technique has been optimized for dicarbonyl detection and applied in numerous field campaigns to determine atmospheric concentrations. qut.edu.auresearchgate.net

Research in various atmospheric environments has yielded crucial data on the ambient concentrations of these dicarbonyls. For instance, studies over the temperate Southern Hemisphere oceans provided the first in-situ measurements in that remote region, highlighting the global presence of these compounds. qut.edu.auresearchgate.net One study faced challenges with glyoxal sampling using DNPH-silica cartridges, noting that glyoxal could partially form a mono-hydrazone derivative or polymerize. nih.gov A proposed solution involved dissolving the trapped glyoxal in methanol (B129727) under reduced pressure, which suppressed polymerization and led to the complete formation of the bis-hydrazone derivative, achieving a recovery of 102%. nih.gov

Table 1: Representative Concentrations of Gaseous Glyoxal and Methylglyoxal Measured via DNPH Derivatization

| Location | Compound | Average Mixing Ratio (ppt) | Season | Source |

|---|---|---|---|---|

| Cape Grim, Southern Hemisphere | Glyoxal | 7 | Late Winter | qut.edu.auresearchgate.net |

| Cape Grim, Southern Hemisphere | Methylglyoxal | 28 | Late Winter | qut.edu.auresearchgate.net |

| Chatham Rise, SW Pacific Ocean | Glyoxal | 23 | Summer | qut.edu.auresearchgate.net |

| Chatham Rise, SW Pacific Ocean | Methylglyoxal | 10 | Summer | qut.edu.auresearchgate.net |

While carbonyl compounds have been extensively studied in the gas phase, their presence in the particulate phase has received less attention but is critically important for understanding aerosol chemistry. tandfonline.com The DNPH derivatization method has been successfully adapted for the determination of glyoxal and methylglyoxal associated with atmospheric particulate matter (PM), including PM2.5 and PM10. tandfonline.comresearchgate.netnih.govtandfonline.com

The analytical approach involves collecting particulate matter on filters (e.g., glass fiber or quartz-fiber filters). researchgate.netnih.govaaqr.org The dicarbonyls are then extracted from a portion of the filter using a DNPH solution in acetonitrile, often acidified to facilitate the derivatization reaction. tandfonline.comtandfonline.com After a reaction time of about one hour, the resulting stable hydrazone derivatives are analyzed by HPLC. tandfonline.comtandfonline.com A novel approach combined on-sorbent derivatization and extraction in a single step using a sorbent pre-coated with DNPH for the analysis of PM2.5 samples. researchgate.netnih.gov This method yielded detection limits of 0.14 ng mL⁻¹ for derivatized glyoxal and 0.15 ng mL⁻¹ for derivatized methylglyoxal. researchgate.netnih.gov

Field studies have quantified particulate dicarbonyls in various locations, revealing their concentrations and potential relationships with particulate matter levels.

Table 2: Concentrations of Particulate Glyoxal and Methylglyoxal Measured via DNPH Derivatization

| Location | Particle Size | Compound | Average Concentration (ng m⁻³) | Source |

|---|---|---|---|---|

| Rural Madrid, Spain | PM10 | Glyoxal | 0.24 | tandfonline.comtandfonline.com |

| Rural Madrid, Spain | PM10 | Methylglyoxal | 0.95 | tandfonline.comtandfonline.com |

| Ambient Air (Unspecified) | PM2.5 | Glyoxal | 0.38 | researchgate.netnih.gov |

| Ambient Air (Unspecified) | PM2.5 | Methylglyoxal | 0.41 | researchgate.netnih.gov |

In one study, methylglyoxal levels showed a clear correlation with PM10 levels, whereas glyoxal did not, suggesting they may originate from different sources or pathways. tandfonline.com

Investigation of Atmospheric Sources and Formation Pathways

Dicarbonyls like glyoxal and methylglyoxal are not typically emitted as primary pollutants in large quantities. Instead, they are predominantly formed in the atmosphere through the photochemical oxidation of a wide range of volatile organic compounds (VOCs). shu.edu.cnust.hk Understanding the precursors of these dicarbonyls is essential for modeling atmospheric chemistry and developing effective air quality management strategies.

Atmospheric dicarbonyls originate from both natural (biogenic) and human-related (anthropogenic) sources. shu.edu.cnust.hk The photochemical oxidation of these precursor VOCs by oxidants such as the hydroxyl radical (·OH) leads to the formation of glyoxal and methylglyoxal. gdut.edu.cn

Biogenic Sources: The most significant biogenic precursor is isoprene (B109036), a compound emitted in vast quantities by vegetation. shu.edu.cnharvard.edu The oxidation of isoprene is a major global source of glyoxal. harvard.edu Other biogenic VOCs, such as monoterpenes, also contribute to dicarbonyl formation. scispace.com

Anthropogenic Sources: A wide array of anthropogenic VOCs act as precursors. Aromatic hydrocarbons, including toluene, xylenes, and trimethylbenzenes from vehicle exhaust and industrial processes, are significant sources of glyoxal and methylglyoxal. shu.edu.cnscispace.com Acetylene is another important anthropogenic precursor. shu.edu.cn Studies have shown that in polluted urban areas, anthropogenic precursors can be the dominant source of dicarbonyls. scispace.com For example, a study in Beijing identified phthalic acid as a major diacid alongside dicarbonyls, indicating significant contributions from anthropogenic activities. scispace.com

Table 3: Major Biogenic and Anthropogenic Precursors of Atmospheric Glyoxal and Methylglyoxal

| Source Type | Precursor Compound | Primary Dicarbonyl Product(s) | Source |

|---|---|---|---|

| Biogenic | Isoprene | Glyoxal, Methylglyoxal | shu.edu.cnharvard.edu |

| Biogenic | Monoterpenes | Glyoxal, Methylglyoxal | scispace.com |

| Anthropogenic | Aromatic Hydrocarbons (Toluene, Xylenes) | Glyoxal, Methylglyoxal | shu.edu.cnscispace.com |

| Anthropogenic | Acetylene | Glyoxal | shu.edu.cn |

| Anthropogenic | Biomass Burning | Glyoxal, Methylglyoxal | researchgate.netscience.gov |

Glyoxal and methylglyoxal are recognized as crucial contributors to the formation of Secondary Organic Aerosol (SOA), which has significant impacts on climate and human health. shu.edu.cngdut.edu.cnresearchgate.net Their high reactivity and water solubility allow them to readily partition from the gas phase into the aqueous phase of atmospheric particles and cloud droplets. shu.edu.cnresearchgate.net

Once in the aqueous phase, these dicarbonyls undergo a variety of reactions that lead to the formation of low-volatility and high-molecular-weight products, contributing to aerosol mass and growth. acs.orggdut.edu.cn Key SOA formation mechanisms involving dicarbonyls include:

Oligomerization: Dicarbonyls can undergo self-reactions or reactions with other compounds to form larger molecules called oligomers. acs.orggdut.edu.cn Experimental studies have shown that methylglyoxal can lead to even more efficient aerosol growth and browning than glyoxal through such pathways. acs.orggdut.edu.cn

Aqueous Phase Oxidation: In cloud and aerosol water, glyoxal and methylglyoxal can be oxidized by radicals like ·OH to form organic acids, such as oxalic acid, further increasing the aerosol mass. gdut.edu.cn

Interconversion: Research has also highlighted the importance of interconversion between dicarbonyls and monocarbonyls (like formaldehyde). gdut.edu.cnnih.gov For example, the photolysis of glyoxal can produce formaldehyde, which then influences SOA production pathways. gdut.edu.cnnih.gov These complex interactions demonstrate that the role of dicarbonyls in SOA formation is multifaceted and dynamic.

The significant contribution of dicarbonyls to SOA mass, particularly from both biogenic and anthropogenic precursors, represents a major pathway for aerosol formation on urban, regional, and global scales. acs.org

Monitoring Applications in Air and Water Quality Studies

The derivatization of carbonyls with DNPH followed by HPLC analysis is a robust and widely adopted standard method for environmental monitoring. researchgate.netepa.gov This technique is routinely used in air and water quality studies to screen for and quantify a range of carbonyl compounds. nih.govresearchgate.netresearchgate.net

Air Quality Monitoring: Regulatory bodies and research institutions employ this method (often referred to as U.S. EPA Method TO-11A) for routine monitoring of ambient air quality. ca.gov It allows for the determination of concentrations of aldehydes and ketones that are important precursors to ozone and SOA. ust.hk The method is applied in large-scale field studies to characterize air pollution, identify sources, and understand atmospheric chemical processes in different environments, from remote marine locations to polluted urban centers. qut.edu.auresearchgate.nettandfonline.comtandfonline.com To prevent interference from ozone, which can react with the DNPH derivatives, a pre-filter or scrubber impregnated with potassium iodide is often used during sampling. ca.gov

Water Quality Monitoring: The DNPH derivatization method is also applied to the analysis of aqueous samples. epa.govresearchgate.net It is used to determine carbonyl compounds in various water matrices, including drinking water, to assess contamination and the formation of disinfection by-products. researchgate.net For aqueous samples, the acidity of the solution must be carefully controlled (optimally at pH 2.0) to ensure efficient derivatization. researchgate.net

The versatility and reliability of the DNPH method make it an indispensable tool for generating the data needed to understand the environmental fate of carbonyl compounds and to inform policies aimed at protecting public health and the environment. researchgate.net

Methodological Adaptations for Complex Environmental Matrices

The accurate quantification of glyoxal in complex environmental matrices, such as atmospheric aerosols, seawater, and industrial air, is frequently impeded by the inherent complexity of the sample matrix. These matrices contain a multitude of interfering compounds that can co-elute with the target analyte, suppress instrument signals, or react with the derivatizing agent. Furthermore, the inherent chemical properties of glyoxal, such as its high reactivity and tendency to polymerize, present additional analytical challenges. researchgate.net Consequently, standard analytical protocols often require significant modifications to achieve reliable and sensitive detection of Glyoxal-bis-2,4-DNPH. These adaptations span sample collection, preparation, derivatization, and instrumental analysis, and are crucial for mitigating matrix effects and ensuring accurate quantification.

Key challenges in analyzing glyoxal from environmental samples include its slow reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), polymerization on sampling media, and the formation of a mono-derivative instead of the desired bis-derivative. researchgate.net In high-matrix aqueous samples like seawater, clogging of solid-phase extraction (SPE) cartridges by matrix compounds is a significant problem. d-nb.info For atmospheric particulate matter, the simultaneous extraction and derivatization of target carbonyls is necessary to achieve high recovery rates. yorku.ca

Researchers have developed various methodological adaptations to address these issues. These include optimizing solvent systems, adjusting pH, utilizing advanced extraction techniques, and refining chromatographic separation methods.

Detailed Research Findings

Atmospheric Particulate Matter: The analysis of glyoxal in atmospheric particulate matter requires methods that can efficiently extract and derivatize the compound from a solid matrix.

Simultaneous Extraction and Derivatization: A highly efficient method involves the simultaneous extraction and derivatization of carbonyls from particulate matter collected on filters. yorku.ca One study optimized an extraction solution containing 3 x 10⁻² M 2,4-DNPH in a 60% acetonitrile/40% water mixture at pH 3, which yielded recoveries of 83–100% for glyoxal and other carbonyls. yorku.ca Another simple and rapid method used a saturated solution of DNPH (1.6 g L⁻¹) in acidified acetonitrile, requiring only one hour for derivatization before chromatographic analysis. tandfonline.com

Micro-Extraction Techniques: A novel approach utilizing vortex-assisted micro-solid phase extraction (VA-μ-SPE) with on-sorbent derivatization has been developed for analyzing glyoxal in fine particulate matter (PM₂.₅). nih.gov This method combines derivatization and extraction into a single step, streamlining the process. nih.gov Using a sorbent pre-coated with DNPH, the method achieved relative recoveries of 69–97% for glyoxal. nih.gov

Gaseous and Aqueous Samples: Collecting and analyzing glyoxal from air and water presents unique challenges, including its polymerization and incomplete derivatization.

Suppression of Polymerization: Glyoxal has a tendency to polymerize on the inner walls of sampling systems, leading to lower recovery. researchgate.net It was discovered that dissolving the trapped glyoxal in methanol under reduced pressure effectively suppresses this polymerization. This allows the glyoxal in the methanol solution to react readily with an acidic DNPH solution to quantitatively form the bis-hydrazone derivative without interference from the methanol. researchgate.net

Optimized Sampling Techniques: For workroom air analysis, various samplers have been evaluated, including DNPH-coated silica (B1680970) cartridges, impingers with DNPH solution, and coated filters. rsc.org An in-house prepared DNPH-coated silica sampler demonstrated the highest recovery of glyoxal at 93%. rsc.org Direct bubbling of a sample gas through an acidic DNPH solution also proved effective, quantitatively converting glyoxal to its bis-hydrazone and avoiding the partial formation of the mono-hydrazone seen with silica cartridges. researchgate.net

Addressing Matrix Effects in Seawater: While DNPH derivatization followed by SPE and LC-UV analysis is used for seawater, significant issues with the clogging of SPE cartridges due to matrix compounds have been reported. d-nb.info This highlights the need for alternative derivatization agents or more robust sample clean-up procedures for such high-salinity matrices. d-nb.info

The following tables summarize the performance of various adapted methods for the analysis of glyoxal.

Table 1: Optimization of Extraction and Derivatization for Glyoxal in Atmospheric Particulate Matter

| Method | Matrix | Key Adaptation Details | Recovery Rate | Reported Concentration (Example) | Source |

|---|---|---|---|---|---|

| Simultaneous Extraction & Derivatization | Atmospheric Particulate Matter | 3 x 10⁻² M DNPH in 60% acetonitrile/40% water, pH 3. | 83–100% | Median values ranged from 0.01–33.9 ng m⁻³ for various carbonyls. | yorku.ca |

| Rapid Extraction & Derivatization | Atmospheric Particulate Matter | Saturated DNPH (1.6 g L⁻¹) in acetonitrile acidified with H₂SO₄; 1h derivatization. | Not specified | Average of 0.24 ng m⁻³ for glyoxal. | tandfonline.com |

| Vortex-Assisted Micro-Solid Phase Extraction (VA-μ-SPE) | Fine Particulate Matter (PM₂.₅) | On-sorbent derivatization with DNPH pre-coated sorbent. | 69–97% | 0.38 ng m⁻³ for glyoxal. | nih.gov |

Table 2: Performance Metrics of Adapted Analytical Methods for this compound

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Source |

|---|---|---|---|---|---|

| VA-μ-SPE-LC-DAD | Water (method development) & PM₂.₅ | 0.14 ng mL⁻¹ | 0.47 ng mL⁻¹ | 1.39%–2.78% (intra-day); 2.29%–6.56% (inter-day) | nih.gov |

| DNPH Derivatization & HPLC-DAD | Water | 295 ng L⁻¹ | Not specified | Not specified | who.int |

| DNPH-Coated Silica Sampler & LC-UV/MS | Workroom Air | Not specified | Not specified | 3.6% (for 93% recovery) | rsc.org |

| Optimized DNPH Derivatization & HPLC | Atmospheric Aerosols | 0.009–5.6 ng m⁻³ (for various carbonyls) | Not specified | 1.9–10.1% | yorku.ca |

Applications in Biochemical and Biological Research

Detection and Quantification of Reactive Carbonyl Species in Biological Systems

Reactive Carbonyl Species (RCS) are highly reactive molecules, including aldehydes and ketones, that can cause significant damage to cellular structures. nih.gov Glyoxal-bis-2,4-DNPH is instrumental in the detection and analysis of these compounds. The fundamental principle involves the reaction of a carbonyl compound with 2,4-dinitrophenylhydrazine (B122626), also known as Brady's reagent, to form a stable dinitrophenylhydrazone derivative. theclinivex.comchemicalbook.com This reaction is a cornerstone for the qualitative and quantitative analysis of aldehydes and ketones. theclinivex.com

In biological research, this derivatization is widely used to measure RCS levels in cells, which are key contributors to oxidative and carbonyl stress. The formation of the hydrazone product, such as this compound, can be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector. who.int The DNPH derivatives absorb strongly in the UV-visible spectrum (typically around 360 nm), which allows for highly sensitive detection, with detection limits as low as 0.1 µM in biological samples. This method is effective for identifying specific dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143) in various biological and environmental samples. science.govnih.gov

A significant challenge in measuring glyoxal is its tendency to polymerize; however, research has shown that dissolving the sample in methanol (B129727) can effectively suppress this polymerization, allowing for a more accurate reaction with DNPH to form the bis-hydrazone derivative. researchgate.net

Studies on Enzyme Activity and Metabolic Pathways

The derivatization reaction that forms this compound is a critical component of assays designed to study enzyme activities and metabolic pathways where carbonyl compounds are substrates or products.

The glyoxalase system, particularly the enzyme Glyoxalase I (Glo I), is essential for detoxifying methylglyoxal, a toxic RCS linked to advanced glycation end products and metabolic disorders. nih.govnih.govresearchgate.net A novel and cost-effective method for measuring Glo I activity utilizes 2,4-DNPH. nih.govresearchgate.netresearchgate.net

The assay operates on the following principle:

Glo I catalyzes the conversion of a hemithioacetal adduct, formed from methylglyoxal and glutathione, into S-D-lactoylglutathione. nih.govoup.com

After the enzymatic reaction, any unreacted methylglyoxal is quantified by adding 2,4-DNPH. nih.gov

The DNPH reacts with the remaining methylglyoxal to form a colored hydrazone complex, whose intensity is measured spectrophotometrically and is inversely proportional to the Glo I activity. nih.govoup.com

This method has been rigorously validated and shows a strong correlation with traditional UV-based methods while offering enhanced simplicity and cost-effectiveness. nih.govresearchgate.net Its high sensitivity makes it a valuable tool for research and potential diagnostics in studies of metabolic disorders. nih.govresearchgate.net

Table 1: Validation Parameters of the DNPH-Based Glyoxalase I Assay

| Parameter | Finding | Significance | Source |

| Limit of Detection (LOD) | 0.006 U/L | Demonstrates high sensitivity for detecting low enzyme activity. | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 0.018 U/L | Allows for precise and reliable measurement of enzyme activity. | nih.govresearchgate.net |

| Correlation | Strong correlation with the standard ultraviolet method. | Validates the DNPH method as a reliable alternative. | nih.govresearchgate.net |

| Advantages | Simplicity, cost-effectiveness, high sensitivity. | Makes Glo I activity measurement more accessible for various labs. | nih.govnih.govresearchgate.net |

A similar principle has been applied to develop an assay for Glyoxalase II (Glo II), another key enzyme in the detoxification pathway. oup.com

The study of metabolic pathways often requires the identification and quantification of transient intermediates. Carbonyl compounds like glyoxal and methylglyoxal are important metabolic intermediates that can arise from processes such as lipid peroxidation and glucose metabolism. nih.govnih.govscholaris.ca The derivatization of these intermediates with DNPH allows for their stabilization and subsequent analysis, providing crucial insights into metabolic fluxes and dysregulations in disease states. The formation of stable derivatives like this compound is essential for tracking these otherwise highly reactive molecules in complex biological samples.

Research on Carbonyl Stress and Cellular Mechanisms

Carbonyl stress is a pathological condition resulting from the accumulation of reactive carbonyl species, leading to cellular damage and contributing to the progression of various diseases. who.int A primary consequence of carbonyl stress is protein carbonylation, which is the irreversible oxidative modification of protein side chains to introduce carbonyl groups. nih.gov

The detection of protein carbonylation is a widely used biomarker for oxidative stress. nih.gov The most common method for this detection involves the derivatization of the carbonyl groups on proteins with 2,4-DNPH. nih.govscholaris.ca The resulting DNPH-tagged proteins can then be identified and quantified using immunological techniques, such as Western blotting with an anti-DNPH antibody, and mass spectrometry. nih.gov This redox proteomics approach has enabled researchers to identify specific carbonylated proteins in various disease models, providing critical information on how carbonyl stress affects protein function, cellular metabolism, and signaling pathways. nih.gov

Investigation of Carbonyl Compound Interactions with Biomolecules

The high reactivity of carbonyl compounds like glyoxal enables them to attack and modify essential biomolecules, including proteins, lipids, and nucleotides. who.int These interactions can lead to the formation of advanced glycation end products (AGEs), which are implicated in aging and the pathogenesis of chronic diseases such as diabetes. who.intscholaris.ca The modification of these biomolecules can impair their function, disrupt cellular processes, and induce cytotoxicity. scholaris.ca

Research into these interactions relies on the ability to measure the concentration and reactivity of the causative carbonyl compounds. By using 2,4-DNPH as a trapping agent, scientists can quantify the levels of specific carbonyls in a biological system. researchgate.net This information is crucial for understanding the mechanisms by which carbonyls interact with biomolecules and for developing therapeutic strategies aimed at scavenging these reactive species to prevent cellular damage. scholaris.ca

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the structural integrity of Glyoxal-bis-2,4-DNPH. The symmetrical nature of the molecule, which possesses C₂ symmetry, is confirmed by NMR analysis. This symmetry results in a simplified spectrum where chemically equivalent protons and carbons give rise to the same signals.

While detailed, specific spectra for this compound are not widely published, general principles and data from related compounds provide significant insight. In ¹H NMR spectroscopy, the hydrazone N-H protons are particularly characteristic, typically appearing in the downfield region of δ 10–12 ppm due to deshielding effects and hydrogen bonding.

For a structurally similar compound, Glyoxal (B1671930) Bis (N-Phenyl) Osazone, the ¹H NMR spectrum, recorded in DMSO-d₆, shows distinct signals that can be used for comparison. The N-H protons appear as a singlet at δ 10.37 ppm, and the methine protons (N=CH) resonate as a singlet at δ 7.62 ppm. The phenyl protons appear as multiplets at δ 7.20, δ 6.95, and δ 6.73 ppm. biomedres.us Although the dinitrophenyl groups in this compound would significantly alter the chemical shifts of the aromatic protons compared to the phenyl groups in the osazone derivative, the characteristic signals for the N-H and N=CH protons are expected to be in similar regions.

¹³C NMR spectroscopy further corroborates the structure by identifying the carbon framework. Although a specific spectrum for this compound is noted in databases like PubChem, the data is not publicly detailed. nih.gov Based on related structures, the key signals would be those of the imine carbons (C=N) and the carbons of the dinitrophenyl rings.

Table 1: Representative ¹H NMR Data for a Related Glyoxal Derivative Interactive data table

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Compound |

|---|---|---|---|

| N-H | 10.37 | Singlet | Glyoxal Bis (N-Phenyl) Osazone biomedres.us |

| N=CH | 7.62 | Singlet | Glyoxal Bis (N-Phenyl) Osazone biomedres.us |

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the this compound molecule. The formation of the hydrazone from glyoxal is confirmed by the appearance of characteristic absorption bands.

The IR spectrum prominently features a strong stretching vibration for the C=N (imine) bond, which is typically observed around 1600 cm⁻¹. The presence of the nitro (NO₂) groups, which are crucial for the derivatizing agent's reactivity and color, is confirmed by two distinct, strong absorption bands. The asymmetric stretching vibration of the NO₂ group appears around 1520 cm⁻¹, while the symmetric stretch is found near 1340 cm⁻¹.

Furthermore, the N-H stretching vibration of the hydrazone linkage gives rise to a band in the region of 3280-3330 cm⁻¹. Aromatic C-H stretching is also observed, typically above 3000 cm⁻¹. lgcstandards.com The combination of these specific bands provides a definitive fingerprint for the successful synthesis and purity of the compound.

Table 2: Key IR Absorption Bands for this compound Interactive data table

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | ~3300 | lgcstandards.com |

| Aromatic C-H | Stretching | >3000 | lgcstandards.com |

| C=N (Imine) | Stretching | ~1600 | |

| NO₂ | Asymmetric Stretching | ~1520 |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides unequivocal evidence for the molecular weight of this compound and offers insight into its structure through fragmentation analysis. The molecular formula of the compound is C₁₄H₁₀N₈O₈, corresponding to a molecular weight of approximately 418.28 g/mol . nih.gov

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the molecular ion peak ([M]⁺) is observed at m/z 418. nih.gov High-resolution mass spectrometry can determine the exact mass with high precision.

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the selective detection of this derivative, particularly in complex mixtures. In HPLC-ESI-MS/MS analysis performed in positive ion mode, a specific multiple reaction monitoring (MRM) transition is used for quantification. For this compound, this transition is from the precursor ion at m/z 419 [M+H]⁺ to a product ion at m/z 236. This fragmentation corresponds to the loss of a dinitrophenylhydrazine moiety.

In negative ion mode ESI, a pseudo-molecular ion [M-H]⁻ is often observed as a major ion for dinitrophenylhydrazone derivatives. hmdb.ca The fragmentation patterns are crucial for distinguishing between different carbonyl derivatives.

Table 3: Mass Spectrometry Data for this compound Interactive data table

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Key Finding | Reference |

|---|---|---|---|---|---|

| GC-MS | EI | - | 418, 236 | Molecular ion and major fragment confirmation. | nih.gov |

Crystallographic Insights into Derivative Conformations and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for this compound. These studies reveal a molecule with a planar geometry around the hydrazone linkages. Current time information in Bangalore, IN. The compound exhibits C₂ symmetry, with the two dinitrophenyl groups oriented in a trans conformation relative to each other. Current time information in Bangalore, IN.

Crystallographic data reveals that the C=N bond lengths are in the range of 1.32–1.36 Å, which is indicative of resonance stabilization across the molecule. Current time information in Bangalore, IN. The planarity is further evidenced by a small dihedral angle of approximately 6–8° between the aromatic rings, which minimizes steric hindrance. Current time information in Bangalore, IN.

The crystal packing is significantly influenced by intermolecular interactions. Hydrogen bonds of the N–H···O type are observed, with bond distances ranging from 2.89 to 3.12 Å, linking the hydrazone N-H donors to the oxygen atoms of the nitro groups on adjacent molecules. Current time information in Bangalore, IN. These hydrogen bonds, along with van der Waals forces, stabilize the crystal lattice, contributing to the compound's solid-state structure and properties. Current time information in Bangalore, IN.

Table 4: Crystallographic Data for this compound Interactive data table

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | Current time information in Bangalore, IN. |

| Space Group | P-1 | Current time information in Bangalore, IN. |

| Unit Cell Parameter (a) | 7.12 Å | Current time information in Bangalore, IN. |

| Unit Cell Parameter (b) | 9.45 Å | Current time information in Bangalore, IN. |

| Unit Cell Parameter (c) | 12.78 Å | Current time information in Bangalore, IN. |

| Unit Cell Angle (α) | 89.5° | Current time information in Bangalore, IN. |

| Unit Cell Angle (β) | 78.3° | Current time information in Bangalore, IN. |

| Unit Cell Angle (γ) | 85.2° | Current time information in Bangalore, IN. |

| C=N Bond Length | 1.32–1.36 Å | Current time information in Bangalore, IN. |

Future Research Directions and Methodological Innovations

Development of Next-Generation Derivatization Reagents with Enhanced Analytical Performance

While 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely used derivatization reagent for carbonyl compounds, research is actively exploring new reagents to overcome its limitations, such as slow reaction kinetics with some dicarbonyls like glyoxal (B1671930) and potential interferences. researchgate.net The goal is to develop next-generation reagents that offer improved sensitivity, selectivity, and faster reaction times, leading to more efficient and accurate quantification. researchgate.netusst.edu.cn

These new reagents often aim to introduce functionalities that are better suited for modern detection techniques, particularly mass spectrometry and fluorescence detection. For instance, reagents that create derivatives with higher ionization efficiency or strong fluorescence can significantly lower detection limits. usst.edu.cnxjtu.edu.cn

Key areas of development include:

Reagents for Fluorescence Detection: Compounds like 2,3-diaminonaphthalene and 4-methoxy-o-phenylenediamine (4MPD) react with α-dicarbonyls to form highly fluorescent quinoxaline derivatives. bohrium.comnih.gov This approach offers enhanced sensitivity compared to the UV-Vis detection typically used for DNPH derivatives.

Reagents for Mass Spectrometry: The development of stable isotope-coded derivatization (ICD) reagents is a significant advancement. nih.govnih.gov These reagents allow for more accurate quantification by creating a heavy-isotope-labeled internal standard for each analyte, which helps to correct for matrix effects and instrument drift during LC-MS analysis. nih.gov

Reactive Matrices for MALDI-MS: Innovative approaches include using a reactive matrix that serves as both a derivatizing agent and an ionization enhancer for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. For example, 9-(3,4-diaminophenyl)acridine (DAA) has been used for the rapid and sensitive analysis of α-dicarbonyls, suitable for high-throughput screening. nih.gov

| Derivatization Reagent | Target Analytes | Detection Method | Key Advantages |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes and Ketones | HPLC-UV/DAD, LC-MS/MS | Well-established, broad reactivity. researchgate.netmdpi.com |

| 4-methoxy-o-phenylenediamine (4MPD) | Glyoxal, Methylglyoxal (B44143), Diacetyl | HPLC-Fluorescence | High sensitivity, forms fluorescent quinoxalines. nih.gov |

| 2,3-diaminonaphthalene | α-Dicarbonyl compounds | LC-Fluorescence | Combines derivatization with magnetic solid-phase extraction for rapid analysis. bohrium.comresearchgate.net |

| 9-(3,4-diaminophenyl)acridine (DAA) | α-Dicarbonyl compounds | MALDI-TOF MS | Acts as a reactive matrix, enabling rapid, high-throughput analysis. nih.gov |

| o-phenylenediamine (OPD) | α-Dicarbonyl compounds | LC-MS/MS | Effective for trapping highly reactive α-dicarbonyls for comprehensive profiling in biological samples. nih.govmdpi.com |

Miniaturization and Automation of Analytical Platforms for High-Throughput Analysis

There is a growing trend toward miniaturizing and automating analytical workflows to increase sample throughput, reduce solvent consumption, and minimize human error. researchgate.net For the analysis of glyoxal and other dicarbonyls, this involves developing integrated systems that combine sample collection, derivatization, and analysis into a streamlined process.

Innovations in this area include:

On-line Derivatization Systems: These systems automate the derivatization step by mixing the sample with the reagent solution (e.g., DNPH) in a reaction coil just before injection into the chromatographic system. This improves reproducibility and reduces sample preparation time.

Solid-Phase Microextraction (SPME): SPME combines sampling, extraction, and concentration into a single step. researchgate.net On-fiber derivatization, where the fiber is coated with a reagent like DNPH, allows for the direct collection and derivatization of airborne carbonyls, simplifying the workflow for atmospheric analysis. researchgate.net

One-Pot Methods: Recent studies have developed "one-pot" approaches that combine derivatization and extraction simultaneously. For example, a method using a magnetic adsorbent allows for the derivatization of α-dicarbonyls and their extraction from the sample matrix in a single vial, with the adsorbent easily separated by an external magnet. bohrium.comresearchgate.net This significantly simplifies and accelerates sample preparation, making it ideal for high-throughput applications in food safety and quality control. researchgate.net

These automated and miniaturized platforms are crucial for large-scale studies, such as environmental monitoring campaigns or clinical metabolomics research, where a high volume of samples needs to be processed efficiently and reliably. nih.gov

Integration with Advanced Hyphenated Techniques for Comprehensive Profiling

To achieve comprehensive characterization of complex samples, derivatization methods are increasingly integrated with advanced hyphenated analytical techniques. nih.govsaspublishers.com A hyphenated technique combines a separation method with a spectroscopic detection method online, providing both separation of mixture components and their structural identification. nih.govasdlib.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for the analysis of Glyoxal-bis-2,4-DNPH and other derivatives. researchgate.netmdpi.com It offers high sensitivity and specificity, allowing for the detection of trace levels of dicarbonyls in complex matrices like food, biological fluids, and environmental samples. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the derivative ion, which increases confidence in compound identification. researchgate.net The high sensitivity of LC-MS/MS has been shown to be superior to LC-UV/DAD methods for quantifying carbonyl compounds in workplace air samples, with a much higher percentage of samples being successfully quantified. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for DNPH derivatives due to their low volatility, GC-MS is used for analyzing other derivatives of glyoxal and can be a powerful tool for separating and identifying volatile and semi-volatile carbonyl compounds. nih.govacs.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR provides detailed structural information, which can be invaluable for unequivocally identifying novel dicarbonyl compounds or for studying the chemistry of the derivatization reaction itself. nih.gov

The integration of these techniques enables a more complete picture of the dicarbonyl profile in a sample, which is essential for metabolomics studies and for understanding complex chemical processes in the environment and in biological systems. researchgate.netmdpi.com

Computational Chemistry Approaches for Reaction Mechanism Modeling and Prediction

Computational chemistry is emerging as a valuable tool for understanding the reaction mechanisms involved in derivatization. The reaction between glyoxal and 2,4-DNPH is a nucleophilic addition-elimination condensation reaction. libretexts.orgchemicalbook.com Theoretical modeling can provide insights that are difficult to obtain through experiments alone.

Future research in this area will likely focus on: